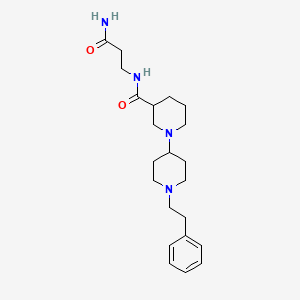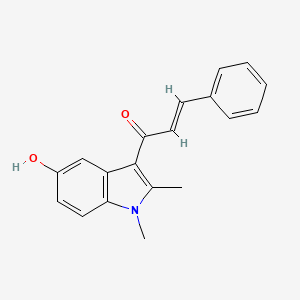![molecular formula C13H13N3O2S B5423209 2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B5423209.png)
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a heterocyclic compound that contains both oxadiazole and benzoxazole moieties. These structures are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5 °C) and monitored by thin-layer chromatography (TLC) using a solvent mixture like n-hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or benzoxazole rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole or benzoxazole derivatives.
Scientific Research Applications
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and antioxidant activities.
Benzoxazole Derivatives: Studied for their anticancer and anti-inflammatory properties.
Uniqueness
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole is unique due to its combined oxadiazole and benzoxazole moieties, which provide a synergistic effect in its biological activities. This dual functionality allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-propyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-5-11-15-16-12(18-11)8-19-13-14-9-6-3-4-7-10(9)17-13/h3-4,6-7H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMNDPZJFIKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,2-dimethyl-N-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5423127.png)


![2-[(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5423143.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5423150.png)
![3-chloro-5-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B5423153.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5423159.png)
![N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5423172.png)
![N,N,4-trimethyl-3-[2-oxo-2-(pentylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5423179.png)
![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5423211.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5423215.png)

